4-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
CAS No.: 1175274-93-7
Cat. No.: VC11474605
Molecular Formula: C8H11IN2O
Molecular Weight: 278.1
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1175274-93-7 |
---|---|
Molecular Formula | C8H11IN2O |
Molecular Weight | 278.1 |
IUPAC Name | 4-iodo-1-(oxan-4-yl)pyrazole |
Standard InChI | InChI=1S/C8H11IN2O/c9-7-5-10-11(6-7)8-1-3-12-4-2-8/h5-6,8H,1-4H2 |
SMILES | C1COCCC1N2C=C(C=N2)I |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a pyrazole ring substituted with iodine at the 4-position and a tetrahydropyran ring at the 1-position. The tetrahydropyran group introduces stereochemical complexity, as the oxygen atom in the six-membered ring influences electronic distribution and hydrogen-bonding potential. The iodine atom enhances electrophilic reactivity, enabling cross-coupling reactions such as Suzuki-Miyaura or Ullmann-type couplings. Key molecular descriptors include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₁IN₂O | |
Molecular Weight | 278.09 g/mol | |
SMILES Notation | C1COCCC1n1cc(cn1)I | |
Topological Polar Surface Area | 29.1 Ų | |
Calculated LogP (iLOGP) | 1.62 |
The iodine atom’s van der Waals radius (1.98 Å) creates steric hindrance, which can be leveraged to modulate binding affinity in receptor-ligand interactions .
Spectroscopic Characterization
While experimental NMR or mass spectrometry data for this specific compound is scarce, analogs such as 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (CAS: 1342268-71-6) provide insights. The tetrahydropyran ring typically shows resonances at δ 3.5–4.0 ppm (protons adjacent to oxygen) in ¹H NMR, while the pyrazole protons resonate between δ 7.5–8.5 ppm. The iodine atom’s presence would downfield-shift the adjacent pyrazole carbon in ¹³C NMR due to its inductive effect.
Synthesis and Reaction Pathways
Key Reaction Mechanisms
The iodine atom facilitates electrophilic aromatic substitution (EAS) and metal-catalyzed cross-couplings:
-
Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with aryl boronic acids replaces iodine with aryl groups, enabling diversification.
-
Ulmann Coupling: Copper-mediated coupling with amines or alcohols forms C–N or C–O bonds .
Reaction yields depend on solvent polarity and catalyst loading. For instance, using Pd(PPh₃)₄ in THF at 60°C achieves ~70% conversion in Suzuki reactions .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (~1.27 mg/mL in water) , necessitating formulation with co-solvents (e.g., DMSO) for biological assays. Stability studies indicate decomposition above 150°C, with the iodine-pyrazole bond being susceptible to photolytic cleavage .
Lipophilicity and Drug-Likeness
With a calculated cLogP of 1.62 , the compound falls within the optimal range for blood-brain barrier penetration (0.5–3.0), suggesting potential CNS applications . Its topological polar surface area (29.1 Ų) aligns with guidelines for oral bioavailability .
Applications in Medicinal Chemistry
CB1 and TSPO Receptor Targeting
Structural analogs of 4-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole exhibit affinity for CB1 receptors (K<sub>i</sub> = 15–62 nM) and TSPO (K<sub>i</sub> = 29–880 nM) . The iodine atom’s electronegativity enhances hydrogen bonding with receptor residues, while the tetrahydropyran group modulates lipophilicity. For example, replacing the tetrahydropyran oxygen with a methylene group (as in cyclohexyl analogs) increases CB1 affinity 4-fold .
Radiopharmaceutical Development
The iodine-125 isotopologue is a candidate for single-photon emission computed tomography (SPECT) imaging. Its moderate molecular weight (278 g/mol) and halogen substituent allow radiolabeling without significantly altering pharmacokinetics .
Industrial and Research Applications
Building Block in Organic Synthesis
The compound serves as a precursor for synthesizing trifluoromethyl-, cyano-, and aryl-substituted pyrazoles. For example, Suzuki coupling with 4-cyanophenylboronic acid yields derivatives with enhanced TSPO affinity .
Comparison with Halogenated Analogs
Compound | Halogen | CB1 K<sub>i</sub> (nM) | TSPO K<sub>i</sub> (nM) |
---|---|---|---|
4-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole | I | 62 | 29 |
4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole | Br | 75 | 880 |
1-(1-Cyanocyclohexyl)-4-iodo-1H-pyrazole | I | 15.7 | >1000 |
Bromine substitution reduces TSPO affinity but retains CB1 activity, whereas cyclohexyl groups enhance CB1 selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume